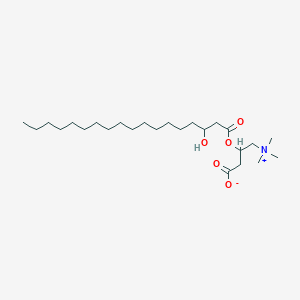

3-Hydroxyoctadecanoylcarnitine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxyoctadecanoylcarnitine est un composé O-acylcarnitine, plus précisément un ester de l'acide 3-hydroxyoctadecanoïque et de la carnitine. Il est un métabolite impliqué dans divers processus biologiques et a été étudié pour son rôle dans le métabolisme .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de la 3-Hydroxyoctadecanoylcarnitine implique généralement l'estérification de l'acide 3-hydroxyoctadecanoïque avec la carnitine. Cette réaction peut être catalysée par divers réactifs, y compris des catalyseurs acides ou des méthodes enzymatiques. Les conditions de réaction nécessitent souvent des températures et des niveaux de pH contrôlés pour garantir la formation de la liaison ester souhaitée .

Méthodes de Production Industrielle

La production industrielle de la this compound peut impliquer des processus d'estérification à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. L'utilisation de biocatalyseurs et de techniques de purification avancées peut améliorer l'efficacité de la production .

Analyse Des Réactions Chimiques

Types de Réactions

La 3-Hydroxyoctadecanoylcarnitine subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes.

Réduction : La liaison ester peut être réduite pour former des alcools.

Substitution : Le groupe hydroxyle peut participer à des réactions de substitution pour former différents dérivés.

Réactifs et Conditions Courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acide peuvent être utilisés pour les réactions de substitution.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, tels que les cétones, les alcools et les esters substitués .

Applications de la Recherche Scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Biologie : Étudié pour son rôle dans les voies métaboliques et comme biomarqueur de certains troubles métaboliques.

Industrie : Utilisé dans la production de compléments alimentaires et de produits pharmaceutiques ciblant la santé métabolique.

Mécanisme d'Action

Le mécanisme d'action de la this compound implique son rôle dans le métabolisme des acides gras. Il facilite le transport des acides gras à longue chaîne dans les mitochondries pour la β-oxydation. Ce processus est essentiel pour la production d'énergie dans les cellules. Le composé interagit avec diverses enzymes et transporteurs impliqués dans la voie de la navette de la carnitine .

Applications De Recherche Scientifique

3-Hydroxyoctadecanoylcarnitine has several scientific research applications, including:

Chemistry: Used as a standard in analytical chemistry for the identification and quantification of acylcarnitines.

Biology: Studied for its role in metabolic pathways and as a biomarker for certain metabolic disorders.

Medicine: Investigated for its potential therapeutic effects in metabolic diseases and as a diagnostic tool.

Industry: Utilized in the production of supplements and pharmaceuticals targeting metabolic health.

Mécanisme D'action

The mechanism of action of 3-Hydroxyoctadecanoylcarnitine involves its role in fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is essential for energy production in cells. The compound interacts with various enzymes and transporters involved in the carnitine shuttle pathway .

Comparaison Avec Des Composés Similaires

Composés Similaires

3-Hydroxydecanoylcarnitine : Une autre acylcarnitine avec une chaîne carbonée plus courte.

3-Hydroxystearoylcarnitine : Structure similaire mais avec une longueur de chaîne et des propriétés différentes.

Unicité

La 3-Hydroxyoctadecanoylcarnitine est unique en raison de sa longueur de chaîne spécifique et de son motif d'hydroxylation, qui influencent son activité biologique et son rôle dans le métabolisme. Ses propriétés distinctes en font un composé précieux pour la recherche et les applications thérapeutiques .

Propriétés

Formule moléculaire |

C25H49NO5 |

|---|---|

Poids moléculaire |

443.7 g/mol |

Nom IUPAC |

3-(3-hydroxyoctadecanoyloxy)-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C25H49NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)19-25(30)31-23(20-24(28)29)21-26(2,3)4/h22-23,27H,5-21H2,1-4H3 |

Clé InChI |

PWZJXSPDNGIODC-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B12108262.png)

![7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester](/img/structure/B12108281.png)